molecular formula C13H10ClNO2 B13691339 Methyl 6-(3-Chlorophenyl)nicotinate

Methyl 6-(3-Chlorophenyl)nicotinate

Cat. No.: B13691339
M. Wt: 247.67 g/mol
InChI Key: WGDNKYQVUFWWAB-UHFFFAOYSA-N
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Description

Methyl 6-(3-Chlorophenyl)nicotinate is a nicotinic acid derivative featuring a 3-chlorophenyl substituent at the 6-position of the pyridine ring and a methyl ester group at the 3-position. Nicotinate esters are widely studied for applications in medicinal chemistry, particularly as intermediates in synthesizing enzyme inhibitors (e.g., histone deacetylase (HDAC) inhibitors) or bioactive heterocycles .

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

methyl 6-(3-chlorophenyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H10ClNO2/c1-17-13(16)10-5-6-12(15-8-10)9-3-2-4-11(14)7-9/h2-8H,1H3

InChI Key

WGDNKYQVUFWWAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(3-Chlorophenyl)nicotinate typically involves the esterification of 6-(3-chlorophenyl)nicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

6-(3-Chlorophenyl)nicotinic acid+MethanolCatalystMethyl 6-(3-Chlorophenyl)nicotinate+Water\text{6-(3-Chlorophenyl)nicotinic acid} + \text{Methanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} 6-(3-Chlorophenyl)nicotinic acid+MethanolCatalyst​Methyl 6-(3-Chlorophenyl)nicotinate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(3-Chlorophenyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Methyl 6-(3-Chlorophenyl)nicotinate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study the effects of nicotinate derivatives on cellular processes. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with improved pharmacological properties.

Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 6-(3-Chlorophenyl)nicotinate involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups
Methyl 6-(3-Chlorophenyl)nicotinate* C₁₃H₁₀ClNO₂ 247.68 3-Chlorophenyl (6), Methyl ester (3) Ester, Aromatic chloro group
Methyl 6-chloronicotinate () C₇H₆ClNO₂ 171.58 Chlorine (6), Methyl ester (3) Ester, Halogen
Methyl 6-(trifluoromethyl)nicotinate () C₈H₆F₃NO₂ 205.13 Trifluoromethyl (6), Methyl ester (3) Ester, CF₃ (electron-withdrawing)
Methyl 2-chloro-6-(trifluoromethyl)nicotinate () C₈H₅ClF₃NO₂ 239.58 Chlorine (2), Trifluoromethyl (6) Ester, CF₃, Halogen
Methyl 6-((N-(3-Chlorophenyl)methylsulfonamido)methyl)nicotinate () C₁₆H₁₆ClN₂O₄S 379.83 Sulfonamido-methyl (6), Methyl ester (3) Ester, Sulfonamide, Aromatic chloro

Note: The molecular formula and weight for this compound are inferred based on structural similarity to analogs.

Key Observations:
  • Substituent Effects : The 3-chlorophenyl group in the target compound introduces steric bulk and lipophilicity compared to simpler halogen or CF₃ substituents in analogs. This may enhance membrane permeability but reduce solubility .
  • Sulfonamide Functionalization : Compound 3 () includes a sulfonamido-methyl bridge, which is critical for HDAC6 inhibition due to its ability to chelate zinc ions in enzyme active sites .

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